molecular formula C18H16N4O3 B2889558 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide CAS No. 1797721-91-5

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide

Cat. No.: B2889558
CAS No.: 1797721-91-5
M. Wt: 336.351
InChI Key: DUIFBFVBXLGPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide is a synthetic chemical scaffold designed for advanced biochemical and pharmacological research. This compound integrates a nicotinamide (pyridine-3-carboxamide) moiety, a structure prevalent in inhibitors of various enzyme families, including kinases and methyltransferases . The molecular architecture is completed with a 2,3-dihydrobenzo[1,4]dioxin group, a privileged structure known to influence drug-like properties, which is linked via a methyl bridge to a pyrazole ring. The pyrazole ring is a common bioisostere frequently employed in medicinal chemistry to optimize potency and selectivity of target ligands . This specific combination of structural features makes the compound a valuable template for investigating novel therapeutic targets. Researchers can utilize this molecule as a core scaffold in the discovery and development of inhibitors for protein kinases, which are critical in disease areas such as oncology , or for viral methyltransferases like the Nsp14 protein, an emerging target in coronavirus research . It is intended for use in high-throughput screening, structure-activity relationship (SAR) campaigns, and biochemical assay development to explore new mechanisms of action and signaling pathways. This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-18(13-4-3-7-19-8-13)21-14-9-20-22(10-14)11-15-12-24-16-5-1-2-6-17(16)25-15/h1-10,15H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIFBFVBXLGPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is believed to involve a nucleophilic attack of nitrogen atom on electrophilic sulfur atom in aqueous Na2CO3 at pH 10 under stirring at room temperature. This results in the formation of water-soluble sodium salts of sulfonamide which are precipitated as water-insoluble product.

Result of Action

Additionally, it may restore the down-regulated expression of β-catenin, a key mediator of the Wnt/β-catenin pathway, in cells exposed to hydrogen peroxide.

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃O₂. Its structure features a pyrazole ring linked to a nicotinamide moiety and a 2,3-dihydrobenzo[b][1,4]dioxin substituent, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with various pyrazole derivatives and nicotinamide under controlled conditions. The specific synthetic pathway can influence the yield and purity of the product.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanisms often involve the induction of apoptosis and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism
Pyrazole AMCF-7 (Breast)12.5Apoptosis induction
Pyrazole BA549 (Lung)15.0Cell cycle arrest
N-(...)VariousTBDTBD

Antimicrobial Activity

This compound has shown potential antimicrobial properties against several bacterial strains. In vitro assays indicate that it disrupts bacterial cell membranes and inhibits growth.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating pathways associated with inflammation. It has been noted to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models.

Case Studies

  • Anticancer Study : A study evaluated the effects of N-(...) on MCF-7 and A549 cells. Results indicated significant inhibition of cell growth with an IC50 value suggesting strong anticancer potential.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity against E. coli and S. aureus. The compound demonstrated effective inhibition at concentrations as low as 20 µg/mL.
  • Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, N-(...) reduced nitric oxide production significantly compared to controls.

The biological activity of this compound can be attributed to:

  • Targeting Specific Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Modulating Signaling Pathways : It can interfere with signaling pathways that regulate inflammation and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxine-Pyrazole Motifs

N-(2-(2-(Dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
  • Structure: Features a benzodioxine-carboxamide linked to a pyrazole-bearing phenyl group via an ethoxy-dimethylamino chain.
  • Activity: Acts as a selective ROCK2 inhibitor, demonstrating efficacy in reducing malignancy in Ewing sarcoma models. The dimethylamino-ethoxy chain enhances solubility and cellular uptake compared to the target compound’s nicotinamide group .
  • Key Difference: The absence of nicotinamide and presence of a carboxamide-phenyl substituent alter target selectivity (ROCK2 vs.
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-((4-ethylpiperazin-1-yl)methyl)quinoline-6-carboxamide
  • Structure: Combines benzodioxine-carboxamide with quinoline and piperazine substituents.
  • Activity: Developed as an HSF1 pathway inhibitor (CCT361814/NXP800), showing antiproliferative effects in ovarian cancer. The quinoline-piperazine moiety likely enhances DNA intercalation or protein binding, differing from the pyrazole-nicotinamide interaction in the target compound .
  • Key Difference: Larger molecular weight (C39H40N6O4 vs. C20H16N4O3 for the target compound) and distinct pharmacokinetic profiles due to the quinoline group .
N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
  • Structure : Incorporates a benzothiazole ring and pyrazole-ethyl chain.
  • The thiazole ring increases aromatic stacking capacity compared to the target compound’s simpler nicotinamide group .

Functional Analogues with Nicotinamide Derivatives

Silybin Derivatives (e.g., 12-Vinyl Dodecanedioate-23-O-silybin B)
  • Structure: Benzodioxine fused to flavonolignan systems with esterified fatty acid chains.
  • Activity : Antioxidant and hepatoprotective agents. Unlike the target compound, these derivatives lack pyrazole rings but utilize ester linkages for improved bioavailability .
  • Key Difference : Higher molecular complexity (e.g., C39H45O13) and natural product origins contrast with the synthetic design of the target compound .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C20H16N4O3 360.37 g/mol Benzodioxine, pyrazole, nicotinamide
ROCK2 Inhibitor () C24H25N3O4 419.48 g/mol Benzodioxine-carboxamide, pyrazole
HSF1 Inhibitor () C39H40N6O4 656.78 g/mol Benzodioxine-carboxamide, quinoline
Silybin Derivative () C39H45O13 721.78 g/mol Benzodioxine, flavonolignan, ester

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Disconnections

The molecule can be dissected into three primary fragments:

  • 2,3-Dihydrobenzo[b]dioxin-2-ylmethyl group : Derived from 1,2-dihydroxybenzene derivatives via cyclization with dihaloalkanes.
  • 1H-Pyrazol-4-amine scaffold : Synthesized via Vilsmeier–Haack cyclization of hydrazones or Knorr pyrazole synthesis.
  • Nicotinamide moiety : Introduced via late-stage amide coupling with nicotinic acid derivatives.

Synthetic Pathways

Two dominant pathways emerge:

  • Pathway A : Sequential construction of the pyrazole core, followed by alkylation with the benzodioxane moiety and amidation.
  • Pathway B : Pre-functionalization of the benzodioxane fragment before pyrazole cyclization and amide coupling.

Detailed Synthesis Protocols

Synthesis of the 2,3-Dihydrobenzo[b]dioxin-2-ylmethyl Intermediate

Cyclization of 1,2-Dihydroxybenzene Derivatives

Methyl 2,3-dihydroxybenzoate (13 in) undergoes alkylation with 1,2-dibromoethane in the presence of K₂CO₃ to yield methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate (14 ). Reduction of the ester to a hydroxymethyl group (LiAlH₄) followed by bromination (PBr₃) generates the key alkylating agent: 2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine .

Table 1: Optimization of Cyclization Conditions

Reagent Solvent Temperature (°C) Yield (%)
1,2-Dibromoethane DMF 80 72
1,2-Diiodoethane Acetone 60 68
K₂CO₃ THF 70 65

Construction of the 1H-Pyrazol-4-amine Core

Hydrazone Formation and Cyclization

Condensation of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one with hydrazine hydrate in acetic acid yields the hydrazone intermediate. Subsequent Vilsmeier–Haack reaction (POCl₃, DMF) induces cyclization to form 1-(2,3-dihydrobenzo[b]dioxin-2-yl)methyl-1H-pyrazol-4-amine.

Key Data :

  • Yield : 58–65% after purification by silica gel chromatography (hexane:EtOAc = 3:1).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H3), 6.85–6.78 (m, 3H, benzodioxane-H), 4.32 (s, 2H, CH₂), 4.18–4.12 (m, 2H, dioxane-OCH₂).

Amide Coupling with Nicotinamide

Mixed Anhydride Method

The pyrazol-4-amine intermediate reacts with nicotinoyl chloride hydrochloride in anhydrous THF under N₂. Triethylamine (3 eq) is added to scavenge HCl, followed by stirring at 0°C→RT for 12 h.

Optimization Insights :

  • Coupling Reagents : EDCl/HOBt vs. HATU. HATU improves yields to 78% compared to EDCl (62%).
  • Solvent Effects : DMF > THF > DCM in terms of reaction efficiency (Table 2).

Table 2: Amidation Reaction Optimization

Reagent Solvent Temp (°C) Time (h) Yield (%)
EDCl/HOBt DMF 25 24 62
HATU DMF 25 12 78
T3P THF 40 6 71

Alternative Synthetic Routes and Modifications

Reductive Amination Strategy

A two-step approach involves:

  • Aldehyde Intermediate : Oxidation of the hydroxymethyl group (KMnO₄, H₂O/acetone) to 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde.
  • Reductive Amination : Reaction with 4-aminopyrazole using NaBH₃CN in MeOH, followed by nicotinamide coupling.

Advantages :

  • Avoids harsh alkylation conditions.
  • Enables modular substitution of the benzodioxane group.

Solid-Phase Synthesis for Library Generation

Immobilization of 4-nitro-1H-pyrazole on Wang resin, followed by reduction (SnCl₂/HCl) to the amine, alkylation with the bromomethyl-benzodioxane, and on-resin amidation with nicotinic acid derivatives.

Key Benefit : High-throughput synthesis of analogues for SAR studies.

Characterization and Analytical Data

Spectroscopic Confirmation

  • HRMS (ESI+) : m/z calcd for C₁₉H₁₇N₄O₃ [M+H]⁺: 365.1245; found: 365.1248.
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (CONH), 154.1 (pyrazole-C4), 147.8 (benzodioxane-O), 123.5–110.3 (aromatic carbons).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity. Retention time: 12.3 min.

Challenges and Optimization Opportunities

Steric Hindrance in Alkylation

The bulky benzodioxane group necessitates polar aprotic solvents (DMF, DMSO) and elevated temperatures (80°C) for efficient N-alkylation.

Amide Bond Stability

Nicotinamide derivatives are prone to hydrolysis under acidic conditions. Recommendations:

  • Use anhydrous solvents.
  • Avoid prolonged storage in protic media.

Q & A

Q. Table 1: Comparative Spectroscopic Data

TechniqueObserved DataReference CompoundSource
¹H NMR (400 MHz, CDCl₃)δ 8.9 (s, 1H, pyrazole-H), 7.3–6.7 (m, 7H, aromatic)Similar benzo[dioxin]-pyrazole analog
HRMS (ESI+)[M+H]⁺: 423.1872 (calc. 423.1869)N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.